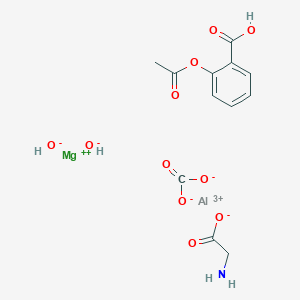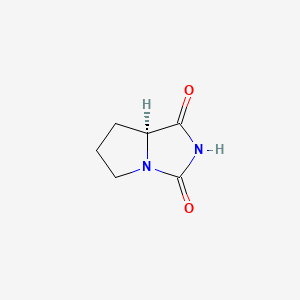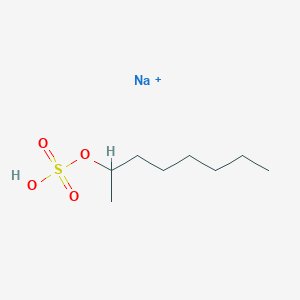
Uridine, 2'-deoxy-5-(2-propynyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Uridine, 2’-deoxy-5-(2-propynyloxy)-” is a modified form of uridine, a nucleoside that is one of the building blocks of RNA . It is a pyrimidine nucleoside, which means it has a pyrimidine base (uracil) attached to a sugar (ribose) . The modification involves replacing a hydroxyl group in the 2’ position of the ribose with a propynyloxy group .
Molecular Structure Analysis
The molecular structure of “Uridine, 2’-deoxy-5-(2-propynyloxy)-” can be inferred from its name. It is likely to have a structure similar to uridine, but with a propynyloxy group attached to the 5 position of the uracil base and a hydrogen atom instead of a hydroxyl group at the 2’ position of the sugar .
Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against Influenza A Virus
Uridine derivatives of 2-deoxy sugars have shown potential as antiviral compounds against Influenza A Virus . These compounds target the glycan processing steps during the maturation of viral glycoproteins . The most active compounds showed inhibitory effects on influenza virus A/ostrich/Denmark/725/96 (H5N2) infection in Madin-Darby canine kidney (MDCK) cells .
Anti-Hepatitis C Virus Activity
These compounds have also been evaluated for their antiviral properties against Hepatitis C Virus (HCV) . Using cell culture-derived HCV (HCVcc), HCV pseudoparticles (HCVpp), and replicon cell lines, two compounds showed high anti-HCV activity . These compounds significantly reduced HCVcc propagation and impaired the infectivity of produced HCVpp due to the inhibition of the correct maturation of viral glycoproteins .
Antiviral Activity Against Tick-Borne Encephalitis Virus
The antiviral properties of these compounds have also been analyzed against two strains of the tick-borne encephalitis virus .
Anticancer Activity on Head and Neck Cancer Cells
Propargyloxy derivatives have shown potential anticancer activity on head and neck cancer cells . The fisetin derivative statistically significantly increases the number of cells in the G2/M phase and increases cyclin B1 levels . A statistically significant increase in the number of apoptotic cells after being exposed to the tested compound was also observed .
Synthetic Intermediates and Building Blocks
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
Inhibitors of Salicylate Synthase from M. Tuberculosis
In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new, unexpected compound from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester was isolated .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-2-3-19-8-5-14(12(18)13-11(8)17)10-4-7(16)9(6-15)20-10/h1,5,7,9-10,15-16H,3-4,6H2,(H,13,17,18)/t7-,9+,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTKQPVPFHMJNK-FXBDTBDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Uridine, 2'-deoxy-5-(2-propynyloxy)- | |
CAS RN |
65367-85-3 |
Source


|
| Record name | Propynyloxy-2'-deoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065367853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


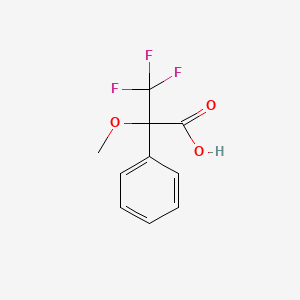
![(1s,2r,5r)-5-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol](/img/structure/B1197122.png)
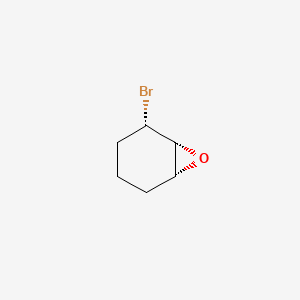

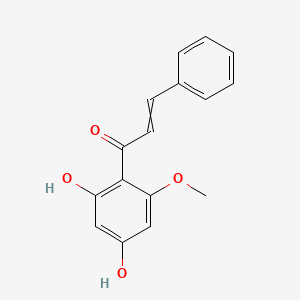
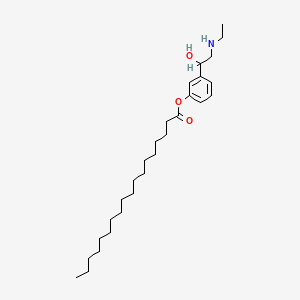
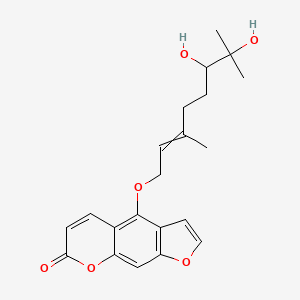
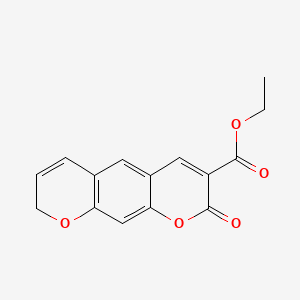

![(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1197137.png)
